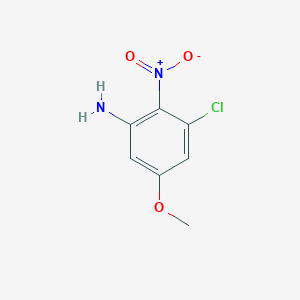

3-Chloro-5-methoxy-2-nitroaniline

Description

Significance of Aniline (B41778) Derivatives in Organic Chemistry

Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in organic chemistry. The presence of an amino group attached to a benzene (B151609) ring makes these compounds highly versatile. They serve as precursors for a vast array of more complex molecules, including dyes, polymers, pharmaceuticals, and agrochemicals. The amino group can be readily modified, and its activating, ortho-para directing effect on the aromatic ring facilitates a wide range of electrophilic substitution reactions, allowing for the introduction of diverse functional groups.

Overview of Halogenated and Alkoxy-Substituted Nitroanilines

Within the large family of aniline derivatives, those substituted with nitro groups (NO2), halogens (like chlorine), and alkoxy groups (like methoxy) are of particular interest. The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the molecule. Halogen and alkoxy substituents further modulate the electronic properties and steric environment of the aniline ring, providing chemists with fine control over reaction outcomes.

These multi-substituted anilines are crucial intermediates. For instance, the nitro group can be easily reduced to an amino group, creating diamino compounds that are precursors to heterocyclic structures. This reactivity is foundational in the synthesis of various biologically active molecules. For example, 5-Chloro-2-nitroaniline (B48662) is a known intermediate in the synthesis of compounds evaluated as potential inhibitors for HIV-1 and in cancer research. chemicalbook.com Similarly, 2-methoxy-5-nitroaniline (B165355) is a key precursor in the synthesis of Osimertinib, a medication used to treat non-small cell lung cancer.

Contextualizing 3-Chloro-5-methoxy-2-nitroaniline within the Chemical Research Landscape

This compound is a distinct isomer within this important class of compounds. Its structure features a chlorine atom, a methoxy (B1213986) group, and a nitro group arranged in a specific orientation on the aniline ring. While specific research applications for this exact molecule are not widely documented, its chemical architecture suggests its potential as a valuable synthetic intermediate.

The presence of ortho-nitro and amino groups makes it a candidate for synthesizing substituted benzimidazoles, a class of heterocyclic compounds with a wide range of pharmaceutical applications. sigmaaldrich.comsigmaaldrich.com The synthesis of these structures often involves the reductive cyclization of an o-nitroaniline with an aldehyde or carboxylic acid. The chloro and methoxy substituents on the benzene ring of this compound would be incorporated into the final benzimidazole (B57391) structure, allowing for the creation of novel derivatives with potentially unique biological activities.

The primary role of compounds like this compound in the research landscape is as a building block, offering a specific pattern of substitution that is difficult to achieve through other means. Its utility is realized in its conversion to other molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2091591-51-2 | reagentia.eu |

| Molecular Formula | C7H7ClN2O3 | chemsrc.com |

| Molecular Weight | 202.60 g/mol | sigmaaldrich.com |

Table 2: Comparison of Isomeric Chloro-Methoxy-Nitroanilines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| This compound | C7H7ClN2O3 | 202.60 | Not available | 2091591-51-2 |

| 5-Chloro-2-nitroaniline | C6H5ClN2O2 | 172.57 | 125-129 | 1635-61-6 |

| 2-Methoxy-5-nitroaniline | C7H8N2O3 | 168.15 | 117-118 | 99-59-2 |

| 3-Chloro-2-methoxy-5-nitroaniline | C7H7ClN2O3 | 202.60 | Not available | 1370367-45-5 |

Table 3: Representative Synthesis of a Substituted Nitroaniline: 5-Chloro-2-nitroaniline

This table outlines a common synthetic route for a related compound, illustrating the chemical transformations typically involved in producing such molecules. chemicalbook.comgoogle.com

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Formylation | Starting Material: 3-Chloroaniline (B41212). Reagents: Formic acid, inert organic solvent. Conditions: Reflux. | To protect the amino group and direct the subsequent nitration. |

| 2 | Nitration | Starting Material: 3-Chloroformanilide (from Step 1). Reagents: Nitric acid, acetic anhydride (B1165640). Conditions: Low temperature (-5 to 10°C). | To introduce the nitro group at the position ortho to the amino group. |

| 3 | Hydrolysis | Starting Material: 5-Chloro-2-nitroformanilide (from Step 2). Reagents: Sodium hydroxide (B78521) solution. Conditions: Reflux. | To remove the formyl protecting group and yield the final product. |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methoxy-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTQDNPAUJXOJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 5 Methoxy 2 Nitroaniline and Derivatives

High-Resolution Vibrational Spectroscopy

No specific experimental FT-IR data for 3-Chloro-5-methoxy-2-nitroaniline was found in the available literature.

No specific experimental Raman spectroscopy data for this compound was found in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental ¹H NMR data for this compound was found in the available literature.

No specific experimental ¹³C NMR data for this compound was found in the available literature.

Mass Spectrometry Techniques

No specific experimental mass spectrometry data for this compound was found in the available literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The power of HRMS lies in its ability to measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically within a few parts per million (ppm). This level of precision enables the differentiation between ions of the same nominal mass but different elemental compositions. For a molecule like this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (Carbon-12, Hydrogen-1, Chlorine-35, Nitrogen-14, and Oxygen-16).

Interactive Table: Calculated Exact Masses of this compound and Related Compounds

| Compound Name | Molecular Formula | Calculated Exact Mass (Da) |

| This compound | C₇H₇ClN₂O₃ | 202.0145 |

| 3-Chloro-5-nitroaniline | C₆H₅ClN₂O₂ | 172.0039 nih.gov |

| 2-Methoxy-5-nitroaniline (B165355) | C₇H₈N₂O₃ | 168.0535 |

| 5-Chloro-2-nitroaniline (B48662) | C₆H₅ClN₂O₂ | 172.0040 |

Note: The calculated exact mass for this compound is based on its molecular formula. The values for the related compounds are sourced from PubChem.

In a typical HRMS experiment, the synthesized compound would be ionized, and the resulting molecular ion's m/z value would be measured. A close correlation between the experimental and calculated exact mass would provide strong evidence for the compound's elemental composition and, by extension, its identity.

Application of Mass Spectrometry in Tracking Reaction Intermediates (e.g., using Deuterated Standards)

Understanding the mechanism of a chemical reaction is crucial for its optimization and for the development of new synthetic methodologies. Mass spectrometry, particularly when coupled with isotopic labeling, serves as a powerful technique for the detection and characterization of transient reaction intermediates. The use of deuterated standards, where one or more hydrogen atoms are replaced by deuterium, is a common strategy in mechanistic studies.

While specific studies on the synthesis of this compound using deuterated standards are not documented, the general principles can be applied. For instance, in the synthesis of a related compound, 3-bromo-5-methoxyaniline, which starts from 1,3,5-trinitrobenzene, one of the key steps is the reduction of a nitro group to an amine.

A hypothetical application of deuterated standards in a similar reduction could involve using a deuterated reducing agent. By analyzing the reaction mixture at various time points using mass spectrometry, one could identify intermediates that have incorporated deuterium. The mass difference between the deuterated and non-deuterated species would confirm the timing and nature of the reduction step. For example, if a partially reduced intermediate is detected with a mass increase corresponding to the incorporation of deuterium, it would provide direct evidence for the stepwise nature of the reduction process.

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for studying the electronic structure of molecules. It provides valuable information about the electronic transitions between different energy levels within a molecule, which are directly related to the extent of conjugation and the nature of the chromophores present.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The absorption of UV-Vis radiation by organic molecules promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding orbitals) to higher energy anti-bonding orbitals. In molecules like this compound, the presence of the benzene (B151609) ring, the nitro group (-NO₂), the amino group (-NH₂), and the methoxy (B1213986) group (-OCH₃) creates a conjugated system with characteristic electronic transitions.

The nitro group is a strong electron-withdrawing group and a powerful chromophore, while the amino and methoxy groups are electron-donating auxochromes. The interaction between these groups through the aromatic ring influences the energy of the molecular orbitals and, consequently, the wavelength of maximum absorption (λmax).

Although the specific UV-Vis spectrum for this compound is not available, data for related nitroaniline isomers provide insight into the expected electronic transitions. Generally, nitroanilines exhibit two main absorption bands in their UV-Vis spectra. The first, at shorter wavelengths, is attributed to a π → π* transition within the benzene ring. The second, at longer wavelengths, is a charge-transfer (CT) band, which involves the transfer of electron density from the electron-donating amino group to the electron-withdrawing nitro group. The position and intensity of this CT band are highly sensitive to the substitution pattern on the aromatic ring and the solvent polarity.

Interactive Table: UV-Vis Absorption Maxima (λmax) of Isomeric Nitroanilines

| Compound Name | Solvent | λmax 1 (nm) | λmax 2 (nm) |

| o-Nitroaniline | - | - | 412 |

| m-Nitroaniline | - | - | 373 |

| p-Nitroaniline | - | - | 381 |

Note: The data is for illustrative purposes and represents the longer wavelength charge-transfer band.

For this compound, the presence of the chloro and methoxy substituents would be expected to further modulate the electronic transitions. The chlorine atom, being electron-withdrawing by induction but electron-donating by resonance, and the methoxy group, being a strong electron-donating group, would influence the energy of the charge-transfer transition. A detailed analysis of its UV-Vis spectrum would provide valuable information about the extent of electronic communication between the substituents and the aromatic system.

Crystallographic Investigations and Supramolecular Architecture of 3 Chloro 5 Methoxy 2 Nitroaniline Analogs

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. Through the analysis of diffraction patterns, one can elucidate the crystal system, space group, unit cell dimensions, and the precise conformation of the molecule in the crystalline state.

Determination of Crystal System and Space Group

The crystal system and space group describe the symmetry of the crystal lattice. Analogs of 3-Chloro-5-methoxy-2-nitroaniline crystallize in various systems, with the monoclinic system being particularly common.

For instance, 2-chloro-5-nitroaniline , which lacks the methoxy (B1213986) group, crystallizes in the monoclinic system with the centrosymmetric space group P2₁/c. researchgate.net Similarly, 2-methoxy-5-nitroaniline (B165355) , an analog missing the chlorine atom, also adopts a monoclinic crystal system with the space group P2₁/n. Another related compound, 5-chloro-2-nitroaniline (B48662) , is reported to crystallize in the triclinic system with the space group P1. researchgate.net In contrast, a Schiff base derivative formed from 2-methyl-3-nitroaniline (B147196) was found to crystallize in the orthorhombic space group P2₁2₁2₁. bldpharm.com The specific combination and position of substituents on the aniline (B41778) ring directly influence the molecular symmetry and the resulting packing arrangement, leading to these different space groups.

Crystallographic Lattice Parameters and Unit Cell Volume

The lattice parameters (the lengths of the unit cell edges a, b, and c, and the angles between them α, β, and γ) and the unit cell volume (V) are fundamental properties determined by SC-XRD. These parameters are unique to the crystalline form of a specific compound. A comparison of these values for several nitroaniline analogs highlights the effects of substituent changes on the crystal lattice.

Below is a table comparing the crystallographic data for selected analogs:

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Reference |

| 2-chloro-5-nitroaniline | Monoclinic | P2₁/c | 13.6233(10) | 3.7445(3) | 13.6420(9) | 91.768(5) | 695.58(9) | researchgate.net |

| 5-chloro-2-nitroaniline | Triclinic | P1 | 7.073(3) | 7.423(3) | 7.711(3) | α=83.87, γ=62.24 | 354.4(3) | researchgate.net |

| 3-Chloro-5-methoxy-2,6-dinitropyridine * | Monoclinic | P2₁/c | 6.6490(13) | 10.842(2) | 12.715(3) | 95.55(3) | 912.3(3) | sigmaaldrich.com |

Note: Data for a related pyridine (B92270) derivative is included for comparison.

Molecular Conformation and Dihedral Angles in Crystalline State

SC-XRD analysis reveals the exact conformation of the molecule as it exists in the crystal. Of particular interest are the dihedral angles, which describe the rotation around specific bonds. In substituted nitroanilines, the dihedral angle between the plane of the benzene (B151609) ring and the nitro group is a key parameter. This twist is a result of steric hindrance and electronic effects.

In a Schiff base derived from 2-methyl-3-nitroaniline, the aromatic benzene and thiophene (B33073) rings are twisted with respect to each other, with a dihedral angle of 23.16(7)°. bldpharm.com For a related pyridine compound, 3-chloro-5-methoxy-2,6-dinitropyridine, the two nitro groups are significantly twisted out of the pyridine ring plane, with dihedral angles of 33.12(13)° and 63.66(14)°. sigmaaldrich.com This deviation from planarity is a common feature in sterically crowded ortho-substituted nitroaromatics and has a significant impact on the types of intermolecular interactions that can be formed.

Intermolecular Interactions: Hydrogen Bonding Networks (N-H⋯O, N-H⋯N, C-H⋯O)

The supramolecular architecture of nitroaniline crystals is heavily influenced by hydrogen bonding. The amino group (-NH₂) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) are excellent acceptors. This leads to the formation of robust N-H⋯O hydrogen bonds, which often direct the primary assembly of molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net

Analysis of π-π Stacking and Halogen Bonding Interactions

Beyond hydrogen bonding, other non-covalent forces contribute to the crystal packing of halogenated nitroanilines. Aromatic π-π stacking interactions, where the electron-rich π systems of adjacent benzene rings overlap, are a significant feature in many analogs. In the crystal structure of 2-methoxy-5-nitroaniline , molecules exhibit a face-to-face π-stacking arrangement with their dipole moments aligned in an antiparallel fashion. reagentia.eu This type of stacking is energetically favorable and contributes to the stability of the crystal.

Furthermore, the presence of a chlorine atom in this compound suggests the potential for halogen bonding. A halogen bond is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as an oxygen or nitrogen atom. nih.gov Theoretical studies on compounds like 2,6-dibromo-4-nitroaniline (B165464) confirm that halogen-halogen and halogen-nitro interactions can be significant, with stabilities comparable to some hydrogen bonds. These interactions can act in concert with hydrogen bonds and π-π stacking to create complex and robust supramolecular architectures.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. While SC-XRD provides detailed information from a single perfect crystal, PXRD analyzes a powder containing thousands of tiny crystallites in random orientations. The resulting diffractogram is a unique fingerprint of the crystalline phase.

The PXRD pattern of a bulk sample of a this compound analog would be used to confirm its phase purity and identity. By comparing the experimental PXRD pattern with a pattern calculated from the single-crystal data, one can verify that the bulk material consists of the same crystalline phase. Studies on related compounds, such as 5-chloro-2-hydroxy-3-nitroacetophenone, demonstrate the use of PXRD to identify the crystalline planes of the grown crystal. Any deviation from the expected pattern could indicate the presence of impurities or a different polymorphic form.

Crystal Engineering and Design Principles for Substituted Anilines

The deliberate design of molecular crystals with desired physical and chemical properties, a field known as crystal engineering, relies on a comprehensive understanding of intermolecular interactions. pnas.org In the context of substituted anilines, including analogs of this compound, the arrangement of molecules in the crystal lattice is governed by a delicate balance of various non-covalent forces. These interactions dictate the supramolecular architecture, which in turn influences the material's bulk properties.

The primary amine (-NH2) and nitro (-NO2) groups, common to this class of compounds, are key players in forming robust hydrogen-bonding networks. The amine group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group serve as acceptors. nih.govnih.gov This often leads to the formation of well-defined motifs, such as dimers and chains. nih.govrsc.org For instance, in some nitroaniline derivatives, molecules are linked into dimers by intermolecular N—H⋯O hydrogen bonds. nih.gov It has been observed that even modest alterations to the functional groups on the aniline ring can lead to significant changes in molecular conformation, intermolecular interactions, and the resulting crystal packing. nih.govnih.gov

The presence of a halogen atom, such as chlorine in this compound, introduces the possibility of halogen bonding. This is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule. In certain fluorinated and brominated anilines, both hydrogen and halogen bonds have been observed to cooperatively direct the crystal packing. nih.govacs.org The interplay and competition between hydrogen and halogen bonding can lead to diverse supramolecular assemblies. nih.govacs.org

Substituents on the aniline ring also exert a profound electronic and steric influence on the molecular geometry and, consequently, the crystal packing. Electron-withdrawing groups, such as the nitro group, can affect the planarity of the molecule and the C-N bond length. researchgate.net This, in turn, can influence the strength and geometry of intermolecular hydrogen bonds. The interplay of these various intermolecular forces is a critical consideration in the rational design of crystalline materials based on substituted anilines.

A summary of key intermolecular interactions and their effects on the crystal structure of substituted anilines is presented in the table below.

| Interaction Type | Donor/Acceptor Groups | Resulting Supramolecular Motifs | Impact on Crystal Packing |

| Hydrogen Bonding | N-H (donor), O-nitro (acceptor), N-cyano (acceptor) | Dimers, chains, 3D networks nih.govnih.gov | Primary driving force for self-assembly, dictates connectivity. |

| Halogen Bonding | C-X (X=Cl, Br, I) (donor), N (acceptor) | Chains, 2D networks nih.gov | Competes with and complements hydrogen bonding, influences orientation. |

| π-π Stacking | Aromatic rings | Parallel-staggered, herringbone patterns nih.gov | Contributes to cohesive energy, affects density and electronic properties. |

| van der Waals Forces | All atoms | Close packing | Fills space efficiently, contributes to overall stability. |

The study of these design principles is crucial for the development of new materials with tailored properties. For example, the control of crystal symmetry is of paramount importance in the design of nonlinear optical (NLO) materials, and understanding how intermolecular interactions influence this symmetry is a key aspect of crystal engineering. acs.org By strategically modifying the substituents on the aniline core, it is possible to tune the intermolecular interactions and guide the self-assembly process towards a desired supramolecular architecture.

Chemical Reactivity and Reaction Mechanism Studies of 3 Chloro 5 Methoxy 2 Nitroaniline Derivatives

Influence of Substituent Positions on Reactivity

The reactivity of an aromatic compound is significantly influenced by the nature and position of its substituents. In the case of 2-nitroaniline (B44862) derivatives, the amino (-NH2) group is an activating, ortho-, para-director, while the nitro (-NO2) group is a deactivating, meta-director for electrophilic aromatic substitution. rsc.orgrafflesuniversity.edu.in The simultaneous presence of both groups, along with a halogen and a methoxy (B1213986) group, creates a complex pattern of reactivity.

Mechanisms of Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for compounds like 3-Chloro-5-methoxy-2-nitroaniline. This reaction does not follow a concerted SN2 mechanism due to the steric hindrance of the benzene (B151609) ring. byjus.com Instead, it typically proceeds through an addition-elimination mechanism. youtube.comchadsprep.com The presence of strong electron-withdrawing groups, such as the nitro group, is crucial for activating the aromatic ring towards nucleophilic attack. byjus.comlibretexts.org

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the chlorine atom). libretexts.org This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge, particularly by the electron-withdrawing nitro group. libretexts.org The stability of this intermediate is a critical factor in the reaction's feasibility. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

Regioselectivity and Reaction Pathways

Regioselectivity in SNAr reactions is governed by both electronic and steric factors. numberanalytics.com The electron-withdrawing nitro group directs the incoming nucleophile to the ortho and para positions relative to itself. byjus.comlibretexts.org In this compound, the chlorine atom is ortho to the nitro group, making it a prime site for nucleophilic attack.

Studies on related 2-nitroaniline derivatives have demonstrated the regioselective synthesis of various compounds through nucleophilic aromatic substitution. For instance, the synthesis of 4,5-dialkoxy-2-nitroanilines has been achieved with good to excellent yields via a transetherification reaction, where an alcohol acts as both the reagent and the solvent under basic conditions. uj.edu.pl The regioselectivity of this substitution is highly dependent on the existing substituents on the aniline (B41778) ring. uj.edu.pl The absence of an alkoxy group at the C-4 position, for example, has been shown to lower the yield of the transetherification reaction at the C-5 position. uj.edu.pl

Mechanistic Studies of Nitro Group Reduction

The reduction of the nitro group is a fundamental transformation of nitroaromatic compounds, often yielding less toxic and industrially valuable amines. nih.govrsc.org This reaction is thermodynamically favorable but requires a catalyst to overcome the kinetic barrier. rsc.org The reduction of nitroanilines is frequently carried out using reducing agents like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst. nih.gov

The generally accepted mechanism for the catalytic reduction of nitroaromatics was proposed by Haber and involves two potential pathways: a direct route and a condensation route. unimi.it In the direct pathway, the nitro group is sequentially reduced to a nitroso, then a hydroxylamine (B1172632), and finally to an amine. unimi.it The condensation pathway involves the reaction between the nitroso and hydroxylamine intermediates to form an azoxy compound, which is further reduced to an azo, then a hydrazo, and ultimately the aniline. unimi.it

Catalytic systems, often involving metal nanoparticles, play a crucial role by providing a surface for the transfer of electrons from the reducing agent to the nitroaromatic compound. rsc.org The efficiency of these catalysts can be influenced by factors such as particle size and the nature of the support material. nih.gov

Oxidation Reactions of Methoxy and Amine Groups

The oxidation of substituted anilines and anisoles (methoxybenzenes) has been the subject of various kinetic and mechanistic studies. The amine and methoxy groups are susceptible to oxidation, and the reaction pathways and products depend on the oxidant and reaction conditions.

In the oxidation of substituted anilines, electron-releasing substituents tend to enhance the reaction rate, while electron-withdrawing groups retard it. epa.gov For instance, the oxidation of various substituted anilines with imidazolium (B1220033) chlorochromate followed the reactivity order: p-OCH3 > p-CH3 > -H > p-Cl > p-Br > m-Cl > m-NO2. epa.gov This trend highlights the influence of the electronic effects of the substituents.

Similarly, studies on the oxidation of anisoles have shown that the reaction is first order with respect to both the anisole (B1667542) and the oxidant. ias.ac.in The products are typically ortho- and para-hydroxyanisoles, indicating that the attack occurs at the positions activated by the methoxy group. ias.ac.in The reactivity order for substituted anisoles was found to be p-CH3 > m-CH3 > H > p-Br > p-Cl > m-C1 > m-Br > m-NO2 > p-NO2. ias.ac.in

Computational studies have also provided insights into the oxidation potentials of substituted anilines, correlating these potentials with properties like the energy of the highest occupied molecular orbital (HOMO). umn.edu

Kinetic Studies of Hydrolytic Reactions

The hydrolysis of chloro-substituted anilines can be influenced by factors such as pH and the solvent environment. Kinetic studies of the hydrolysis of related compounds, such as 5-chloro salicylidene-p-chloro aniline, have shown a dependence of the reaction rate on pH. sciensage.info These studies often reveal a rate profile with a minimum at a certain pH range, with the rate increasing in more acidic or basic conditions. sciensage.info

Rate Dependence on pH and Solvent Environment

The rate of hydrolysis is often dependent on the pH of the medium. For example, the hydrolysis of certain Schiff bases derived from chloroanilines shows a rate minimum in the pH range of 4.51-10.22, reaching a plateau at higher pH values. sciensage.info This suggests different reaction mechanisms operating in acidic, neutral, and basic media.

The solvent environment also plays a critical role. The rate of hydrolysis can be affected by the polarity and composition of the solvent. For instance, studies on the hydrolysis of p-nitrophenyl anthranilate in binary acetonitrile-water solvents have shown that the reaction rate is influenced by the solvent composition and the presence of salts. researchgate.net The effect of the solvent on the reaction rate is often analyzed in the context of its influence on the stability of the reactants and the transition state.

Determination of Rate-Determining Steps (e.g., using Kinetic Isotope Effects)

A thorough review of available scientific literature reveals a significant gap in the experimental data regarding the determination of rate-determining steps for reactions involving this compound and its derivatives. Specifically, there are no published studies that employ techniques such as kinetic isotope effects to elucidate the reaction mechanisms of this particular compound.

Kinetic isotope effect (KIE) studies are a powerful tool for determining the rate-limiting step of a chemical reaction. By substituting an atom at a position involved in bond-breaking or bond-forming in the rate-determining step with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), a change in the reaction rate can be observed. A significant KIE (typically kH/kD > 1) indicates that the C-H bond is broken in the rate-determining step.

While the reactivity of other nitroaniline derivatives has been investigated, with some studies exploring their reaction kinetics, this information cannot be directly extrapolated to this compound due to the specific electronic and steric influences of the chloro, methoxy, and nitro substituents on the aniline ring. The interplay of these groups is expected to uniquely influence the reactivity of the amino group and the aromatic ring, thereby affecting the transition states and rate-determining steps of its reactions.

Without dedicated research focused on this compound, any discussion on its specific rate-determining steps would be purely speculative. Further experimental investigation is required to generate the necessary data to populate our understanding in this area.

Data Tables

No experimental data is available from studies on this compound to generate a data table for this section.

Applications in Advanced Organic Synthesis and Materials Research

Utilization as Key Intermediates in Fine Chemical Synthesis

The strategic placement of functional groups on the 3-Chloro-5-methoxy-2-nitroaniline ring makes it a valuable precursor in the multistep synthesis of a wide array of fine chemicals. The amino and nitro groups can be readily modified through diazotization, reduction, and other common organic reactions, while the chloro and methoxy (B1213986) groups offer additional points for substitution or modification, enabling the construction of diverse molecular architectures.

Precursors for Dyes and Pigments

While direct synthesis of dyes from this compound is not extensively documented in the provided search results, the analogous compound 2-methoxy-5-nitroaniline (B165355) is a known precursor for disazo disperse dyes. orientjchem.org These dyes are synthesized through diazotization of the aniline (B41778) derivative and subsequent coupling reactions. orientjchem.org The resulting dyes have shown good color yield and fastness properties on polymer fibers like polyester (B1180765) and nylon 66. orientjchem.org The presence of the methoxy and nitro groups on the aromatic ring is noted to influence the light fastness of the dyes. orientjchem.org Given the structural similarities, it is plausible that this compound could be utilized in a similar fashion to create novel dyes with potentially unique coloristic and performance properties. The chloro substituent could further modify the electronic properties and stability of the resulting dye molecules.

Intermediates for Pharmaceutical and Agrochemical Development

Nitroanilines are a significant class of intermediates in the pharmaceutical and agrochemical industries. For instance, the related compound 5-Chloro-2-nitroaniline (B48662) is a crucial intermediate in the synthesis of various therapeutic agents and agricultural products. google.comchemicalbook.comguidechem.commallakchemicals.com It is used in the preparation of benzamide (B126) derivatives that act as histone deacetylase inhibitors and in the synthesis of inhibitors for HIV-1. mallakchemicals.com Furthermore, it serves as a starting material for the veterinary drug Fenbendazole. guidechem.com

The structural motif of this compound suggests its potential as a precursor for novel bioactive molecules. The combination of the chloro, methoxy, and nitro-substituted aniline core can be a key structural element in the design of new pharmaceutical and agrochemical candidates. Pyridine (B92270) derivatives, which share some structural similarities with substituted anilines, are also recognized as important intermediates in the synthesis of pesticides and medicines. nih.gov

Role in Polymer and Specialty Chemical Synthesis

The reactivity of the functional groups in this compound makes it a candidate for incorporation into polymers and specialty chemicals. A related compound, 5-chloro-2-nitroaniline, is utilized in the preparation of high refractive index polyaryl thioether sulfone films, which are suitable for applications such as micro-mirror membrane materials in new image sensors. google.com This application highlights the potential for nitroaniline derivatives to be used in the synthesis of advanced polymers with specific optical properties.

Development of Functional Materials

The electronic properties endowed by the nitro and methoxy groups on the aniline ring make this compound an interesting candidate for the development of functional organic materials. These materials are designed to have specific electronic, optical, or photophysical properties for use in various technological applications.

Synthesis of Organic Photoconductors

Azo dyes derived from the structurally similar 2-methoxy-5-nitroaniline have been shown to possess high tinctorial strength and absorption spectra that suggest they may act as organic photoconductors. orientjchem.org Organic photoconductors are materials that become electrically conductive when exposed to light. This property is crucial for applications in devices such as photocopiers, laser printers, and organic photodetectors. The synthesis of azo dyes from this compound could potentially lead to new organic photoconductive materials with tailored properties.

Application in High Refractive Index Materials

As previously mentioned, a patent describes the use of 5-chloro-2-nitroaniline in the synthesis of high refractive index polyaryl thioether sulfone films. google.com High refractive index polymers are essential components in optical devices like lenses, optical fibers, and anti-reflective coatings. The incorporation of atoms with high atomic numbers and polarizable functional groups, such as chlorine and nitro groups, can contribute to an increase in the refractive index of a material. Therefore, this compound, with its chloro and nitro substituents, represents a promising building block for the synthesis of new polymers with high refractive index properties.

Derivatization for Specific Research Applications

The functional groups of this compound serve as handles for extensive chemical modification, enabling the synthesis of diverse derivatives for targeted research.

Benzothiazole and benzimidazolone cores are prevalent in pharmaceuticals and functional materials. The synthesis of these heterocycles from this compound typically requires a preliminary reduction of the nitro group.

Synthetic Pathway:

Reduction: The initial step involves the selective reduction of the 2-nitro group to an amino group, yielding 3-chloro-5-methoxybenzene-1,2-diamine . This transformation can be achieved using various reducing agents, such as sodium polysulfide, as demonstrated in the synthesis of related anilines. google.com

Cyclization for Benzothiazoles: The resulting 1,2-diamine can be converted to a 2-aminothiophenol (B119425) derivative, which is a key intermediate for benzothiazoles. A common method involves reaction with thiourea (B124793) or carbon disulfide. For example, processes have been patented for the synthesis of 2-aminobenzothiazoles from substituted 2-chloroanilines, indicating a plausible route. google.comsemanticscholar.org The subsequent cyclization would yield a substituted benzothiazole.

Cyclization for Benzimidazolones: To form the benzimidazolone ring, the 3-chloro-5-methoxybenzene-1,2-diamine can undergo a cyclocondensation reaction with a carbonyl source. acs.org Reagents like urea (B33335), phosgene, or dimethyl carbonate are often used for this ring formation, leading to novel substituted benzimidazolones. rsc.org The synthesis of 5-nitro-benzimidazolone from o-phenylenediamine (B120857) and urea followed by nitration is a well-established process that highlights the feasibility of this cyclization. rsc.org

These synthetic strategies open the door to a library of novel heterocyclic compounds where the chloro and methoxy substituents can fine-tune the biological activity or material properties. nih.gov

Table 2: Proposed Synthetic Route for Heterocyclic Derivatives

| Step | Starting Material | Reagent(s) | Intermediate/Product | Target Heterocycle |

| 1 | This compound | Na₂Sₓ / H₂O or H₂/Pd-C | 3-Chloro-5-methoxybenzene-1,2-diamine | - |

| 2a | 3-Chloro-5-methoxybenzene-1,2-diamine | CS₂ or Thiourea | Substituted 2-aminobenzothiazole | Benzothiazole |

| 2b | 3-Chloro-5-methoxybenzene-1,2-diamine | Urea or (CH₃O)₂CO | Substituted Benzimidazolone | Benzimidazolone |

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or a ketone. isca.me These compounds are widely explored in material science due to their applications in coordination chemistry, catalysis, and as liquid crystals.

The primary amino group of this compound can readily react with a variety of aromatic or aliphatic aldehydes to form a new series of Schiff bases. The general reaction is as follows:

Reaction Scheme: this compound + R-CHO → (E)-1-Chloro-3-methoxy-5-((R-methylidene)amino)-2-nitrobenzene + H₂O

The resulting Schiff bases would possess a unique electronic profile, combining the push-pull system of the original aniline with the extended π-conjugation from the aldehyde moiety. The specific choice of the aldehyde (R-CHO) allows for the systematic tuning of the final molecule's properties. For instance, using aldehydes with additional functional groups (e.g., hydroxyl, nitro, or long alkyl chains) can impart specific characteristics relevant to the design of new dyes, sensors, or liquid crystalline materials. The synthesis of Schiff bases from related compounds like 5-chloro-salicylaldehyde has been shown to produce molecules with significant biological and material properties. chemicalbook.com

Environmental Chemical Studies and Remediation Methodologies

Fate and Transport Studies of Aniline (B41778) Contaminants

The environmental journey of aniline contaminants is dictated by a combination of their chemical properties and the characteristics of the surrounding environment. epa.gov Nitroaromatic compounds, a class to which many substituted anilines belong, generally exhibit low water solubility, which tends to decrease as the number of nitro groups increases. epa.gov Conversely, the presence of functional groups like amino or hydroxyl can enhance water solubility. epa.gov The addition of chlorine atoms can also significantly affect solubility; for instance, the water solubility of chloronitrobenzenes diminishes with increased chlorination. epa.gov

The mobility of these compounds in the subsurface is influenced by processes such as advection, dispersion, sorption to soil particles, and potential degradation. epa.gov Hydrolysis is not considered a major degradation pathway for compounds like 4-chloro-2-nitroaniline (B28928) as they lack functional groups that readily hydrolyze under typical environmental conditions. nih.gov The persistence and movement of these contaminants within and across different environmental media are key in determining potential human and ecological exposure.

Biodegradation can be a significant process in the environmental fate of anilines, although the efficiency depends on the specific compound and the microbial communities present. epa.gov Some aniline derivatives are known to be poorly biodegradable, marking them as persistent environmental concerns. plos.org

Remediation Methodologies for Contaminated Media

Addressing contamination by aniline and its derivatives often requires a multi-faceted approach, combining physical, chemical, and biological treatment technologies. epa.gov For soil and groundwater contamination, in situ chemical oxidation (ISCO) and bioremediation are common strategies. epa.gov However, for accessible contamination, excavation and treatment of the affected medium can be employed.

Soil washing, or elution, is a technique used to remove contaminants from a solid matrix like soil or aquifer material. Research on the removal of 4-methoxy-2-nitroaniline (B140478) , a structural analog of the subject compound, from a contaminated aquifer medium in China provides valuable insights. A field study demonstrated that washing the contaminated site with an eluting agent could effectively transfer the nitroaniline from the solid aquifer material into the liquid phase for subsequent treatment. sielc.com

In this study, various eluting agents were tested, including alcohol-based agents, non-ionic surfactants, and deionized water. The results indicated that alcohol-based agents were superior in their eluting effects compared to the others. sielc.com This enhanced performance is attributed to the ability of alcohols to reduce the interfacial tension between the contaminant and water through mechanisms like wetting and emulsification. sielc.com

The efficiency of the elution process is highly dependent on several operational parameters. For the remediation of 4-methoxy-2-nitroaniline, n-propanol was identified as the most effective eluting agent among the alcohols tested (n-propanol > ethanol (B145695) > methanol). sielc.com The optimization of the process involved a systematic evaluation of key factors. sielc.com

The most significant factors influencing the elution efficiency were found to be the liquid-to-solid ratio and the number of eluting cycles. sielc.com The study determined the optimal conditions for the removal of 4-methoxy-2-nitroaniline using n-propanol. sielc.com Under these optimized conditions, the concentration of the eluted contaminant reached 75.49 mg/kg. sielc.com

| Parameter | Optimal Value |

|---|---|

| Eluting Agent | n-Propanol |

| Concentration | 60% |

| Liquid-to-Solid Ratio | 15:1 |

| Eluting Cycles | 2 |

| Elution pH | 3 |

| Eluting Duration | 2 hours |

Data sourced from a field study on the washing of 4-methoxy-2-nitroaniline from a contaminated site. sielc.com

Accurate and sensitive monitoring is essential for assessing the extent of contamination and the effectiveness of remediation efforts. High-Performance Liquid Chromatography (HPLC) is a widely used and effective analytical technique for the determination of aniline and its derivatives in environmental samples. chromatographyonline.com It is often preferred over Gas Chromatography (GC) because many of these compounds are thermolabile and polar, which can complicate GC analysis without a derivatization step. chromatographyonline.com

To achieve the low detection limits required for environmental monitoring, HPLC is often coupled with a pre-concentration step like Solid-Phase Extraction (SPE). chromatographyonline.com On-line SPE-HPLC systems offer the benefits of automation, reduced operator influence, and improved reproducibility. chromatographyonline.com

Different HPLC methods have been developed for various nitroaniline isomers. For instance, a reverse-phase HPLC method using a C18 column is suitable for separating compounds like 2-chloro-5-nitroaniline. sielc.com The choice of mobile phase, which typically consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is crucial for achieving good separation. plos.orgsielc.com

| Analyte(s) | Column | Mobile Phase | Detection |

|---|---|---|---|

| 2-Chloro-5-nitroaniline | Newcrom R1 (Reverse Phase) | Acetonitrile and water with phosphoric acid | Not Specified |

| 2-Chloro-4-nitroaniline | Reverse Phase | Isocratic elution with a mixture of solvents | UV Detector |

| Aniline, o-nitroaniline, m-nitroaniline, p-nitroaniline, o,p-dinitroaniline | Acclaim™ 120 C18 | Not Specified | UV Detector |

| 2-Chloro-4-nitroaniline and its metabolic products | C-18 Reverse Phase | Acetonitrile:water (30:70, v/v), isocratic | UV Detector (220–290 nm) |

This table compiles information from various analytical methods for nitroaniline determination. plos.orgsielc.comchromatographyonline.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Chloro-5-methoxy-2-nitroaniline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of an aniline precursor. For example, nitration of 3-chloro-5-methoxyaniline under controlled temperatures (e.g., –20°C to 80°C) with nitric acid/sulfuric acid mixtures can introduce the nitro group. Catalytic hydrogenation may follow to stabilize intermediates . Key factors include solvent choice (polar aprotic solvents enhance selectivity) and stoichiometric control of nitrating agents to avoid over-nitration. Yields >70% are achievable with optimized conditions .

Q. How can spectroscopic techniques (e.g., NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as distinct doublets (δ 7.2–8.5 ppm) due to electron-withdrawing nitro and chloro groups. Methoxy protons resonate as a singlet near δ 3.8 ppm .

- Mass Spectrometry : Molecular ion peaks at m/z ~215 (C₇H₆ClN₂O₃) with fragments at m/z 170 (loss of NO₂) and 135 (loss of Cl) confirm substituent positions .

- IR : Stretching bands at ~1520 cm⁻¹ (NO₂ asymmetric) and 1250 cm⁻¹ (C–O methoxy) validate functional groups .

Q. What are the solubility properties of this compound in common solvents, and how do they impact purification?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar solvents like DMSO, DMF, or acetone. Recrystallization from ethanol/water mixtures (1:3 ratio) at 0–5°C yields high-purity crystals. Column chromatography with silica gel and ethyl acetate/hexane (1:4) effectively removes nitro-byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : The nitro group at position 2 is strongly electron-withdrawing, activating the ring for substitution at positions 4 and 5. However, steric hindrance from the methoxy group (position 5) and chloro group (position 3) directs reactivity to position 6. Computational studies (e.g., DFT with B3LYP/6-31G*) show localized electron density at position 4, favoring reactions with amines or thiols . Kinetic experiments under varying pH (4–9) reveal optimal substitution rates in weakly acidic conditions (pH 6) .

Q. What computational approaches are used to predict the electronic properties of this compound for material science applications?

- Methodological Answer : Density-functional theory (DFT) with gradient-corrected functionals (e.g., Becke’s exchange-correlation) calculates HOMO-LUMO gaps (~3.2 eV), indicating potential as a semiconductor. Solvation models (e.g., COSMO) predict charge distribution and redox behavior in polar environments . These models align with experimental cyclic voltammetry data showing reversible reduction peaks at –0.8 V (vs. Ag/AgCl) .

Q. How can conflicting data on the compound’s thermal stability be resolved through experimental design?

- Methodological Answer : Discrepancies in decomposition temperatures (reported 158–178°C) may arise from impurities or measurement methods. A standardized protocol includes:

- TGA/DSC : Heating at 10°C/min under N₂ to observe weight loss events.

- Isothermal Stability Tests : Hold samples at 150°C for 24 hours; monitor via HPLC for degradation products (e.g., nitroso derivatives) .

- Cross-validate with kinetic modeling (Arrhenius plots) to distinguish solvent residues vs. true decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.